2-(2,2-Difluoroethoxy)-4-methylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the production of “2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride” has been reported to have a simple connection structure, fewer production reaction steps, and higher operability .Molecular Structure Analysis
The molecular structure of a compound is crucial in understanding its properties and functions. While specific information on “2-(2,2-Difluoroethoxy)-4-methylbenzoic acid” is not available, a related compound, “2-(2,2,2-Trifluoroethoxy)phenylboronic acid”, has a molecular weight of 219.95 .Scientific Research Applications
Analytical Methods for Antioxidant Activity
Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are critical for determining the antioxidant activity of compounds. These methods, based on chemical reactions and assessed through spectrophotometry, have been applied successfully in analyzing the antioxidant capacity of complex samples. Such assays could be relevant in evaluating the antioxidant potential of various chemical compounds, including 2-(2,2-Difluoroethoxy)-4-methylbenzoic acid, if applicable (Munteanu & Apetrei, 2021).
Occurrence and Fate of Parabens
Parabens, chemically related to benzoic acid derivatives, are widely used as preservatives. Their environmental fate, biodegradability, and potential for forming chlorinated by-products underscore the importance of understanding chemical reactions and stability in environmental contexts. Studies on parabens might offer insights into the environmental behavior and stability of structurally related compounds like this compound (Haman et al., 2015).
Sorption of Herbicides to Soil
Research on the sorption of herbicides, such as 2,4-D, highlights the complex interactions between chemical compounds and soil components. Understanding these interactions is crucial for assessing the environmental impact and mobility of chemical compounds in soil. Such studies could inform research on related compounds regarding their environmental stability and soil binding characteristics (Werner et al., 2012).
Applications of Redox Mediators in Organic Pollutant Treatment
The use of redox mediators in conjunction with oxidoreductive enzymes for treating organic pollutants presents a promising area of research. This enzymatic approach, enhancing the degradation efficiency of recalcitrant compounds, could be relevant for studying the potential environmental and biological applications of this compound (Husain & Husain, 2007).
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-6-2-3-7(10(13)14)8(4-6)15-5-9(11)12/h2-4,9H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIQXASUXBMGGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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